molecular formula C8H5NO3S B187989 2-Mercaptobenzooxazole-5-carboxylic acid CAS No. 7341-98-2

2-Mercaptobenzooxazole-5-carboxylic acid

Cat. No.: B187989
CAS No.: 7341-98-2
M. Wt: 195.2 g/mol
InChI Key: GUGDWCNTMFYFRB-UHFFFAOYSA-N
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Description

2-Mercaptobenzooxazole-5-carboxylic acid is an organic compound that belongs to the class of benzoxazoles. It is characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to a benzoxazole ring. This compound is widely used in medicinal chemistry due to its potential as a scaffold for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptobenzooxazole-5-carboxylic acid typically involves the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation and carboxylation reactions. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are usually carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Mercaptobenzooxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Mercaptobenzooxazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.

    Medicine: Explored for its therapeutic potential in treating diseases such as glaucoma, edema, and cancer.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzoxazole: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.

    Benzoxazole-5-carboxylic acid: Lacks the mercapto group, reducing its potential as an enzyme inhibitor.

Uniqueness

2-Mercaptobenzooxazole-5-carboxylic acid is unique due to the presence of both the mercapto and carboxylic acid groups, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold for the development of diverse therapeutic agents and advanced materials.

Biological Activity

2-Mercaptobenzooxazole-5-carboxylic acid (MBCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MBCA, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a benzothiazole scaffold with a carboxylic acid and a thiol group. The synthesis of MBCA typically involves the reaction of 2-mercaptobenzoxazole with suitable carboxylic acid derivatives. Various synthetic routes have been optimized to enhance yield and purity, which are crucial for biological evaluations.

Antitumor Activity

Recent studies have highlighted the antitumor properties of MBCA and its derivatives. For instance, compounds derived from MBCA were tested against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, one derivative exhibited an IC50 value as low as 2.14 µM against MDA-MB-231 cells, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin and sunitinib .

Table 1: Antitumor Activity of MBCA Derivatives

CompoundCell LineIC50 (µM)
6bHepG26.83
6bMCF-73.64
6bMDA-MB-2312.14
6bHeLa5.18

The mechanism of action for these derivatives includes induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase, as evidenced by increased expression of pro-apoptotic genes such as Bax and downregulation of Bcl-2 .

Antimicrobial Activity

MBCA has also been explored for its antimicrobial properties . Research indicates that certain derivatives exhibit significant antimicrobial activity against various bacterial strains. For example, one study reported that specific derivatives showed promising results in agar diffusion assays, highlighting their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of MBCA Derivatives

CompoundMicrobial StrainActivity Level
VIaStaphylococcus aureusModerate
VIdEscherichia coliPromising
VIbPseudomonas aeruginosaModerate
VIeKlebsiella pneumoniaePoor

Enzyme Inhibition

MBCA has been identified as a selective inhibitor of several enzymes, including carbonic anhydrases (CAs). Studies have shown that MBCA exhibits strong inhibitory effects on tumor-associated isoforms such as hCA IX and hCA XII, which are implicated in cancer progression . The selectivity index for these isoforms suggests potential for developing targeted therapies.

Table 3: Inhibition Potency of MBCA on Carbonic Anhydrases

CompoundhCA I (μM)hCA II (μM)hCA IX (μM)hCA XII (μM)
MBCA88.40.9720.71.9

Case Studies

  • Antitumor Efficacy in Vivo : A study involving the administration of MBCA derivatives to mice bearing Ehrlich ascites tumors demonstrated significant tumor growth inhibition compared to control groups. The compounds were administered intraperitoneally at varying doses, revealing dose-dependent antitumor effects .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between MBCA derivatives and target proteins involved in apoptosis pathways, supporting the observed biological activities .

Properties

IUPAC Name

2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-6-5(3-4)9-8(13)12-6/h1-3H,(H,9,13)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGDWCNTMFYFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355946
Record name 2-mercaptobenzooxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7341-98-2
Record name 2-mercaptobenzooxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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